tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or transition metal-catalyzed cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: Lacks the hydrochloride salt form, which may affect its solubility and stability.
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate acetate: Similar structure but with an acetate salt, which can influence its reactivity and biological activity.
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate sulfate: Another salt form that can affect its properties.
Biological Activity
Tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique indole structure with a tert-butyl group and an aminomethyl substituent at the 6-position. This configuration enhances its stability and solubility, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H18ClN3O2 |
Molecular Weight | 287.76 g/mol |
CAS Number | 127956-28-9 |
Solubility | Soluble in organic solvents |
Biological Activities
Research has shown that this compound exhibits a range of biological activities:
1. Anticancer Properties
- The compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines. Studies indicate that it may inhibit key signaling pathways associated with cell proliferation and survival, particularly through the modulation of GSK-3β activity, which is crucial in cancer biology .
2. Antimicrobial Activity
- This compound has shown potential antimicrobial effects against several pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
3. Anti-inflammatory Effects
- Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on enzymes, altering their conformation and inhibiting their activity. For example, it has been shown to inhibit GSK-3β, which plays a role in various cellular processes including metabolism and gene expression .
- Receptor Modulation : It may also interact with various receptors, influencing downstream signaling pathways that are critical for cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against HL60 and HCT116 cancer cell lines, indicating potent anticancer activity .
Study 2: Antimicrobial Activity
Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar indole derivatives is useful:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Indole-3-carboxylic acid | Moderate anticancer properties | Lacks aminomethyl group |
Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride | Antimicrobial and anticancer | Different substitution pattern |
Indole-3-acetic acid | Plant growth regulator | Different functional group affecting reactivity |
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)indole-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16;/h4-8H,9,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQJOGCPYFUOFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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